molecular formula C7H7NO2 B1350382 3-Hydroxy-2-methylpyridine-4-carbaldehyde CAS No. 518306-10-0

3-Hydroxy-2-methylpyridine-4-carbaldehyde

Cat. No. B1350382
CAS RN: 518306-10-0
M. Wt: 137.14 g/mol
InChI Key: DVFATWQSLSDUTH-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methylpyridine-4-carbaldehyde belongs to the class of organic compounds known as pyridoxals and derivatives . These are compounds containing a pyridoxal moiety, which consists of a pyridine ring substituted at positions 2,3,4, and 5 by a methyl group, a hydroxyl group, a carbaldehyde group, and a hydroxymethyl group, respectively .


Synthesis Analysis

The synthesis of this compound has been reported in various studies. For instance, it has been used as a building block for the synthesis of spiropyran, a magnetic heterocyclic compound . Another study reported an optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine .


Molecular Structure Analysis

The structures of compounds derived from 3-Hydroxy-2-methylpyridine-4-carbaldehyde were studied based on IR, 1H and 13C NMR spectroscopy and electrospray ionization mass spectrometry . The formation of the azomethine derivatives is confirmed by the occurrence of signals typical for the imine bond .


Chemical Reactions Analysis

In enzymology, a 3-hydroxy-2-methylpyridinecarboxylate dioxygenase is an enzyme that catalyzes the chemical reaction involving 3-hydroxy-2-methylpyridine-5-carboxylate .

Scientific Research Applications

Synthesis of Analogous Compounds

  • Synthesis of 4-Norpyridoxine : The compound 3-Hydroxy-5-hydroxymethyl-2-methylpyridine (4-norpyridoxine) has been synthesized through a series of condensations and reductions involving 3-hydroxy-2-methylpyridine-4-carbaldehyde, contributing to the development of pyridine derivatives (Chekhun et al., 1974).

Palladium-Catalyzed Reactions

  • Palladium-Catalyzed Imine Hydrolysis : A study involving the reaction of 4-methylpyridin-2-amine with various compounds, including a process that uses 3-hydroxy-2-methylpyridine-4-carbaldehyde, has been conducted to understand the role of pyridine nitrogen in palladium-catalyzed hydrolysis of imines, which is critical for the development of new catalytic processes (Ahmad et al., 2019).

Complex Formation and Biological Activity

  • Thiosemicarbazone Complexes : Research on PdII complexes involving 3-hydroxypyridine-2-carbaldehyde thiosemicarbazones, which are structurally similar to 3-hydroxy-2-methylpyridine-4-carbaldehyde, has been conducted. These studies are significant for understanding the properties and potential applications of these complexes in various fields, including medicinal chemistry (Demertzis et al., 2006).

Mechanism of Action

Pyridoxal, a compound similar to 3-Hydroxy-2-methylpyridine-4-carbaldehyde, is converted to pyridoxal phosphate which is a coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, aminolevulinic acid .

Future Directions

The future directions of research involving 3-Hydroxy-2-methylpyridine-4-carbaldehyde could include further exploration of its potential uses in the synthesis of other compounds . Additionally, its role in enzymatic reactions could be further investigated .

properties

IUPAC Name

3-hydroxy-2-methylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-7(10)6(4-9)2-3-8-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFATWQSLSDUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376623
Record name 3-Hydroxy-2-methylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-methylpyridine-4-carbaldehyde

CAS RN

518306-10-0
Record name 3-Hydroxy-2-methylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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